molecular formula C10H15N5O B079805 2-amino-9-isopentyl-5H-purin-6(9H)-one CAS No. 15065-50-6

2-amino-9-isopentyl-5H-purin-6(9H)-one

Cat. No.: B079805
CAS No.: 15065-50-6
M. Wt: 221.26 g/mol
InChI Key: LGASYJGMKSUBQI-UHFFFAOYSA-N
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Description

2-amino-9-isopentyl-5H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biological systems Purines are essential components of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Amination: The amino group at the 2-position can be introduced via nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-isopentyl-5H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-amino-9-isopentyl-5H-purin-6(9H)-one may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its role in biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-9-isopentyl-5H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base essential for nucleic acid structure.

    Caffeine: A well-known stimulant with a purine structure.

Uniqueness

2-amino-9-isopentyl-5H-purin-6(9H)-one is unique due to its isopentyl side chain, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

15065-50-6

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-9-(3-methylbutyl)-1H-purin-6-one

InChI

InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16)

InChI Key

LGASYJGMKSUBQI-UHFFFAOYSA-N

SMILES

CC(C)CCN1C=NC2C1=NC(=NC2=O)N

Canonical SMILES

CC(C)CCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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